MLN8054

Description

MLN8054 has been used in trials studying the treatment of Colon Neoplasm, Breast Neoplasm, Bladder Neoplasm, Pancreatic Neoplasm, and Advanced Malignancies.

Aurora Kinase Inhibitor this compound is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Auora kinase inhibitor this compound binds to and inhibits Aurora kinase A, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A localizes in mitosis to the spindle poles and to spindle microtubules and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

MLN-8054 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

antineoplastic; an orally active small-molecule inhibitor of Aurora A kinase; structure in first source

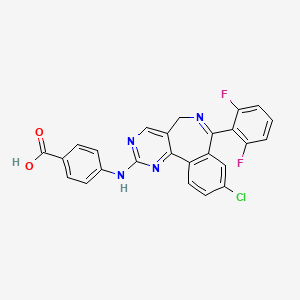

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFBDROWDBDFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235987 | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869363-13-3 | |

| Record name | MLN8054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MLN8054 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MLN8054: A Technical Guide for Researchers and Drug Development Professionals

Abstract

MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Its targeted action disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl)amino)benzoic acid, is a synthetic organic compound belonging to the benzazepine class.[5]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₅ClF₂N₄O₂ | [6] |

| Molecular Weight | 476.86 g/mol | [6][7] |

| CAS Number | 869363-13-3 | [6] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥39.05 mg/mL, Insoluble in Ethanol and Water | [1][7][8] |

| SMILES | O=C(O)C1=CC=C(NC2=NC=C3C(C4=CC=C(Cl)C=C4C(C5=C(F)C=CC=C5F)=NC3)=N2)C=C1 | |

| InChI | InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) |

Pharmacology

Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora A kinase.[1][7][9] By binding to the kinase domain, it prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[9] Inhibition of Aurora A kinase activity leads to a cascade of events that disrupt mitotic progression, including defects in centrosome separation, spindle assembly, and chromosome alignment.[3][10][11] This ultimately results in G2/M phase cell cycle arrest, aneuploidy, and subsequent apoptosis or senescence in tumor cells.[1][4][7][12]

Pharmacodynamics

In both in vitro and in vivo studies, this compound has demonstrated a clear dose-dependent inhibition of Aurora A kinase activity.[10][12] Pharmacodynamic markers of this compound activity include a decrease in phosphorylated Aurora A (pT288) and an increase in the mitotic index, characterized by an accumulation of cells with misaligned chromosomes and abnormal spindle morphology.[9][10]

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for this compound. The terminal half-life of this compound was estimated to be between 30 and 40 hours.[5] Exposure levels were found to be roughly linear with the administered dose.[5] In preclinical studies, this compound demonstrated high cell permeability and was not identified as a substrate of P-gp.[9] The primary route of metabolism is through glucuronidation of the carboxylate moiety and hydroxylation of the azepine moiety, mediated by UGT and CYP enzymes, respectively.[11]

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Cell Line/System | Reference |

| Aurora A IC₅₀ | 4 nM | Recombinant enzyme | [1][2][6][7] |

| Aurora B IC₅₀ | 172 nM | Recombinant enzyme | [1][7] |

| Cell Growth Inhibition IC₅₀ | 0.11 - 1.43 µM | Various human tumor cell lines | [1] |

| Terminal Half-life (t₁/₂) | 30 - 40 hours | Humans | [5] |

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora A kinase pathway, which plays a crucial role in regulating mitosis.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the methodology for assessing the inhibitory activity of this compound against recombinant Aurora A kinase.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human Aurora A kinase is expressed and purified.

-

A biotinylated peptide substrate (e.g., LRRASLG) is synthesized.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted.

-

The kinase reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]

-

[γ-³³P]ATP is used as the phosphate (B84403) donor.

-

-

Assay Procedure:

-

The kinase, peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) are combined in a 96-well plate and pre-incubated.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction is allowed to proceed at 30°C for a specified time.

-

The reaction is terminated by the addition of EDTA.

-

-

Detection:

-

The phosphorylated substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay

This protocol outlines the steps to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Detailed Methodology:

-

Cell Culture:

-

Human cancer cell lines (e.g., HCT-116, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Setup:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo.

-

-

Data Analysis:

-

The absorbance or fluorescence values are measured using a plate reader.

-

The percentage of cell growth inhibition is calculated for each concentration of this compound.

-

The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

-

In Vivo Xenograft Tumor Model

This protocol details the procedure for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Detailed Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

-

-

Tumor Cell Implantation:

-

A suspension of human tumor cells (e.g., HCT-116) in a suitable medium is injected subcutaneously into the flank of each mouse.[1]

-

-

Tumor Growth and Randomization:

-

Tumor growth is monitored until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

-

Drug Administration:

-

Efficacy and Toxicity Monitoring:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and overall health are monitored as indicators of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors are excised and can be analyzed for biomarkers of Aurora A inhibition, such as levels of phosphorylated histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis), through techniques like immunohistochemistry or western blotting.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and anti-tumor activity in a range of preclinical models. Its distinct mechanism of action, oral bioavailability, and established pharmacodynamic markers make it a valuable tool for cancer research and a foundational molecule in the development of next-generation Aurora kinase inhibitors. The technical information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. raybiotech.com [raybiotech.com]

- 9. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

MLN8054: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN8054 is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of normal mitotic processes, leading to cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence in cancer cells.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Aurora A Kinase

This compound functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[4][5] Aurora A is a serine/threonine kinase that plays a critical role in centrosome maturation and separation, mitotic spindle assembly, and chromosome alignment during mitosis.[1][3] By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting these essential mitotic events.[6][7]

Molecular and Cellular Effects:

-

Inhibition of Aurora A Autophosphorylation: A primary indicator of this compound activity is the inhibition of Aurora A autophosphorylation at threonine 288 (Thr288), a key step for its activation.[1][7]

-

Disruption of Mitotic Spindle Formation: Inhibition of Aurora A by this compound leads to defects in centrosome separation and maturation, resulting in the formation of abnormal mitotic spindles, particularly monopolar spindles.[1][2]

-

Cell Cycle Arrest at G2/M Phase: The disruption of mitotic progression triggers the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][4]

-

Induction of Apoptosis and Senescence: Prolonged mitotic arrest and the formation of aneuploid cells due to improper chromosome segregation ultimately induce programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence.[1][3]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and cellular effects of this compound.

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Aurora A (recombinant) | Ki = 7 nM | Enzyme Assay | [4] |

| Aurora A (recombinant) | IC50 = 4 nM | Enzyme Assay | [5] |

| Aurora A (cellular) | IC50 = 0.034 ± 0.016 µM | HeLa | [8] |

| Aurora B (cellular) | IC50 = 5.7 ± 1.4 µM | HeLa | [8] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| HCT-116 | Colon | 0.11 ± 0.03 | [1] |

| DLD-1 | Colon | 0.20 ± 0.05 | [1] |

| SW480 | Colon | 0.38 ± 0.11 | [1] |

| PC-3 | Prostate | 0.25 ± 0.07 | [1] |

| DU145 | Prostate | 0.44 ± 0.12 | [1] |

| A549 | Lung | 1.43 ± 0.35 | [1] |

| Calu-6 | Lung | 0.69 ± 0.19 | [1] |

| HeLa | Cervix | 0.13 ± 0.04 | [1] |

| MiaPaca2 | Pancreas | 0.34 ± 0.09 | [1] |

Signaling Pathway and Mechanism of Action Diagrams

Caption: this compound inhibits Aurora A autophosphorylation, leading to mitotic defects and cell cycle arrest.

Experimental Protocols

In Vitro Aurora A Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant Aurora A kinase.

Methodology:

-

Recombinant murine Aurora A protein is expressed in Sf9 cells and purified.[5]

-

The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, and 0.05% Tween 20.[5]

-

A biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used at a concentration of 2 µM.[5]

-

[γ-33P]ATP is added as a phosphate (B84403) donor.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is incubated, and the incorporation of 33P into the peptide substrate is measured using a scintillation counter or imaging system.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation (BrdU) Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium for the final 2-24 hours of incubation.[9]

-

The medium is removed, and the cells are fixed and their DNA denatured.

-

An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added.

-

A substrate is added to elicit a colorimetric reaction, which is then measured using a microplate reader. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Caption: Workflow for assessing cell proliferation using a BrdU incorporation assay.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Human cancer cells (e.g., HCT-116) are cultured and harvested.[1]

-

A suspension of cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules (e.g., once or twice daily).[1]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis.

Pharmacodynamic (PD) Marker Analysis in Xenograft Tumors

Objective: To confirm the mechanism of action of this compound in vivo by assessing target engagement and downstream effects.

Methodology:

-

Tumors from the xenograft study are collected at various time points after this compound administration.

-

Tumors are fixed in formalin and embedded in paraffin.

-

Immunohistochemistry (IHC) is performed on tumor sections using antibodies against:

-

The percentage of positive-staining cells is quantified to determine the pharmacodynamic effects of this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are treated with this compound for a specified duration.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on their fluorescence intensity.

Clinical Insights

Phase I clinical trials of this compound in patients with advanced solid tumors have confirmed its mechanism of action in humans.[11] Pharmacodynamic analyses of skin and tumor biopsies from treated patients showed an increase in mitotic indices, consistent with Aurora A inhibition.[11] However, the dose-limiting toxicity was somnolence, which was attributed to off-target effects on the GABAA receptor.[4][11] This has led to the development of second-generation Aurora A inhibitors with improved selectivity profiles.

Conclusion

This compound is a selective inhibitor of Aurora A kinase that exerts its anti-tumor effects by disrupting mitotic progression, leading to G2/M arrest and subsequent apoptosis or senescence. Its mechanism of action has been extensively characterized through in vitro and in vivo studies, providing a strong rationale for the therapeutic targeting of Aurora A in oncology. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-bioarray.com [creative-bioarray.com]

The Discovery and Development of MLN8054: A Selective Aurora A Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLN8054 is a first-in-class, orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Its discovery and development marked a significant step in the exploration of Aurora kinases as therapeutic targets in oncology. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the critical pathways and processes involved in its development. While this compound's clinical advancement was ultimately halted due to dose-limiting toxicities, the insights gained from its development have been instrumental in informing the creation of second-generation Aurora A inhibitors with improved therapeutic windows.[2][3]

Introduction: The Rationale for Targeting Aurora A Kinase

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[4] Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the mitotic spindle.[1] Overexpression and amplification of the Aurora A gene are frequently observed in a wide variety of human cancers, including breast, colon, and pancreatic tumors, and are often associated with chromosomal instability and tumorigenesis.[3] This makes Aurora A a compelling target for anticancer drug development. The therapeutic hypothesis is that selective inhibition of Aurora A will disrupt mitotic progression in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[5]

Discovery of this compound: A Novel Benzazepine Scaffold

This compound was identified as a potent and selective Aurora A inhibitor with a novel benzazepine core scaffold fused to an amino pyrimidine (B1678525) ring and an aryl carboxylic acid.[6] This unique chemical structure represents an unprecedented kinase inhibitor framework.[6] The discovery process involved structure-activity relationship (SAR) studies to optimize the potency and selectivity of the initial lead compounds.[7]

Synthesis of this compound

The synthesis of this compound and its analogues was achieved through a multi-step process. A key step involved the Sonogashira coupling of a protected propargyl amine with an aryl iodide derived from an amino-benzophenone.[7] Subsequent hydration of the alkyne, deprotection of the amine, and cyclization yielded the azepine core.[7] The final pyrimidine ring was formed through the reaction of the corresponding enamine with a functionalized guanidine.[7]

Caption: A simplified workflow of the key stages in the chemical synthesis of this compound.

Mechanism of Action and Preclinical Pharmacology

This compound functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[6] Its binding to the kinase domain of Aurora A induces an unusual "DFG-up" conformation of the activation loop, which is thought to contribute to its selectivity over Aurora B.[8]

Signaling Pathway

Inhibition of Aurora A by this compound disrupts the downstream signaling cascade that governs mitotic events. This leads to a cascade of cellular defects, including improper spindle formation, chromosome misalignment, and ultimately, cell cycle arrest or apoptosis.

Caption: The inhibitory effect of this compound on the Aurora A kinase signaling pathway.

Preclinical Efficacy

This compound demonstrated potent inhibition of Aurora A kinase activity in enzymatic assays and inhibited the proliferation of a diverse panel of human tumor cell lines.[6]

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 / Ki Value | Reference |

| Enzymatic Assay | Recombinant Aurora A | IC50: 4 nM | [9] |

| Enzymatic Assay | Recombinant Aurora A | Ki: 7 nM | [7] |

| Cell-Based Assay | Aurora A (pT288) in HeLa cells | IC50: 34 nM | [10] |

| Cell-Based Assay | Aurora B (pHisH3) in HCT-116 cells | IC50: 5.7 µM | [11] |

| Cell Proliferation | HCT-116 (colon) | IC50: 0.22 µM | [7] |

| Cell Proliferation | PC-3 (prostate) | IC50: 0.11 µM | [6] |

| Cell Proliferation | A549 (lung) | IC50: 1.43 µM | [6] |

| Cell Proliferation | MDA-MB-231 (breast) | IC50: 0.81 µM | [6] |

| Cell Proliferation | MiaPaCa-2 (pancreas) | IC50: 0.44 µM | [6] |

| Cell Proliferation | U87MG (glioblastoma) | IC50: 0.46 µM | [6] |

| Cell Proliferation | HL-60 (leukemia) | IC50: 0.23 µM | [6] |

| Cell Proliferation | RPMI-8226 (multiple myeloma) | IC50: 0.21 µM | [6] |

| Cell Proliferation | Calu-6 (lung) | IC50: 0.41 µM | [6] |

Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in human tumor xenograft models in immunocompromised mice.[6]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 (colon) | 10 mg/kg, QD, 21 days | 76% | [2] |

| HCT-116 (colon) | 30 mg/kg, QD, 21 days | 84% | [2] |

| PC-3 (prostate) | 10 mg/kg, BID, 21 days | Significant | [12] |

| PC-3 (prostate) | 30 mg/kg, BID, 21 days | Significant | [12] |

Clinical Development: Phase I Studies

This compound was the first selective Aurora A inhibitor to enter clinical trials.[3] Phase I studies were conducted in patients with advanced solid tumors to evaluate its safety, pharmacokinetics, and pharmacodynamics.[3]

Study Design and Dosing

The first-in-human, dose-escalation study administered this compound orally for 7, 14, or 21 days, followed by a 14-day treatment-free period.[3] Due to somnolence, a dose-limiting toxicity, the dosing schedule was later amended to a four-times-daily (QID) regimen to reduce peak plasma concentrations.[13]

Caption: A flowchart illustrating the key steps in the Phase I clinical trial of this compound.

Pharmacokinetics

This compound was rapidly absorbed with dose-proportional exposure.[3] The terminal half-life was approximately 30-40 hours, supporting the potential for once-daily dosing.[3][14]

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Terminal Half-life (t1/2) | 30 - 40 hours | [3][14] |

| Absorption | Rapid | [3] |

| Exposure | Dose-proportional | [3] |

Safety and Tolerability

The dose-limiting toxicities (DLTs) observed in the Phase I trials were reversible somnolence and transaminitis.[14] The somnolence was attributed to off-target binding to the GABA-A receptor.[1] Despite efforts to mitigate this side effect through dose fractionation, it ultimately prevented dose escalation to levels predicted to be necessary for sustained target inhibition and antitumor efficacy.[3] The maximum tolerated dose (MTD) was estimated to be 60 mg/day administered in a QID schedule with a psychostimulant for 14 days.[3]

Experimental Protocols

Aurora A Kinase Inhibition Assay (Enzymatic)

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by recombinant Aurora A kinase.

-

Reagents and Materials: Recombinant murine Aurora A protein, biotinylated peptide substrate (e.g., Biotin-GLRRASLG), [γ-33P]ATP, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20, this compound, and Image FlashPlates.[2]

-

Procedure:

-

Aurora A kinase (5 nM) is incubated with the peptide substrate (2 µM) and varying concentrations of this compound in the assay buffer.[2]

-

The kinase reaction is initiated by the addition of [γ-33P]ATP (2 µM).[2]

-

The reaction is allowed to proceed at room temperature.

-

The amount of phosphorylated peptide is quantified by measuring the incorporated radioactivity using a suitable plate reader.[2]

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of a compound on DNA synthesis, a hallmark of cell proliferation.

-

Reagents and Materials: Human tumor cell lines (e.g., HCT-116), cell culture medium, 96-well plates, this compound, BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and a microplate reader.[6][15]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

BrdU labeling solution is added to the wells for the final 2-24 hours of incubation to allow for incorporation into newly synthesized DNA.[11]

-

The cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.[6]

-

The cells are incubated with a primary antibody against BrdU, followed by an HRP-conjugated secondary antibody.[6]

-

The TMB substrate is added, and the colorimetric reaction is stopped.

-

The absorbance is measured at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, cell proliferation.[15]

-

IC50 values are determined from the resulting dose-response curves.

-

Human Tumor Xenograft Model

This in vivo model evaluates the antitumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice (e.g., athymic nude or NOD/SCID), human tumor cells (e.g., HCT-116), Matrigel (optional), this compound formulation for oral gavage, and calipers.[16][17]

-

Procedure:

-

A suspension of human tumor cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.[16]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[17]

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally (e.g., once or twice daily) at specified doses for a defined period (e.g., 21 days).[2]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.[17]

-

Animal body weight and general health are monitored.

-

At the end of the study, tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Assessment in Clinical Trials (Immunofluorescence)

This method was used to assess the on-target effect of this compound in patient biopsies.

-

Reagents and Materials: Formalin-fixed, paraffin-embedded skin or tumor biopsy sections, primary antibodies against mitotic markers (e.g., phospho-histone H3 (pHistH3) and MPM2), fluorescently labeled secondary antibodies, and DAPI for nuclear counterstaining.[13]

-

Procedure:

-

Biopsy sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to expose the target epitopes.

-

Sections are incubated with primary antibodies against pHistH3 and MPM2 to identify cells in mitosis.[13]

-

Following washing, sections are incubated with appropriate fluorescently labeled secondary antibodies.

-

The sections are counterstained with DAPI to visualize the nuclei.

-

The slides are imaged using a fluorescence microscope.

-

The mitotic index (the percentage of cells positive for mitotic markers) is quantified.[13]

-

Conclusion and Future Directions

The discovery and development of this compound provided critical proof-of-concept for the therapeutic potential of selective Aurora A kinase inhibition. While its clinical progression was hampered by off-target toxicities, the program yielded invaluable knowledge regarding the biology of Aurora A, the development of pharmacodynamic biomarkers, and the challenges of targeting this kinase. The learnings from this compound, particularly the need to mitigate GABA-A receptor binding, directly informed the design of second-generation Aurora A inhibitors, such as alisertib (B1683940) (MLN8237), which exhibits an improved safety profile and has advanced further in clinical trials.[14] The story of this compound serves as a key case study in modern drug discovery, highlighting the iterative process of target validation, lead optimization, and clinical translation.

References

- 1. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cohesionbio.com [cohesionbio.com]

- 7. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. reactionbiology.com [reactionbiology.com]

MLN8054: A Selective Aurora A Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A is frequently overexpressed in a variety of human cancers, making it an attractive target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of Aurora A kinase.[3][4] Its inhibitory action disrupts the assembly of the mitotic spindle, leading to defects in chromosome segregation and ultimately inhibiting cell proliferation.[1] By selectively targeting Aurora A, this compound induces a G2/M cell cycle arrest, mitotic spindle abnormalities, and subsequent apoptosis in tumor cells.[5][6] The selectivity of this compound for Aurora A over Aurora B is attributed to its binding to an unusual activation loop conformation of Aurora A.[3][7]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (Aurora B/Aurora A) |

| Aurora A | 4[8] | - |

| Aurora B | 172[5] | >40[5][8] |

| Other Kinases | >100-fold selective vs. a panel of other kinases[8] | - |

Table 2: Cellular Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Proliferation IC50 (µM) |

| HCT-116 | Colon | 0.22[3] |

| SW480 | Colon | 0.11[5] |

| DLD-1 | Colon | 0.25[5] |

| PC-3 | Prostate | 0.95[3] |

| Calu-6 | Lung | 1.43[5] |

| H460 | Lung | 0.45[5] |

| MCF-7 | Breast | 0.33[5] |

| MDA-MB-231 | Breast | 0.89[5] |

| SKOV-3 | Ovarian | 0.56[5] |

Table 3: Cellular Selectivity of this compound for Aurora A over Aurora B

| Assay | Cell Line | IC50 (µM) | Fold Selectivity (Aurora B/Aurora A) |

| Aurora A (pT288) | HCT-116 | 0.034[3] | >150[3] |

| Aurora B (pHisH3) | HCT-116 | 5.7[3] | - |

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the Aurora A signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the measurement of this compound's inhibitory activity against recombinant Aurora A kinase.

Materials:

-

Recombinant Aurora A kinase

-

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20

-

This compound serial dilutions

-

FlashPlates

Procedure:

-

Prepare a reaction mixture containing recombinant Aurora A kinase and the biotinylated peptide substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

-

Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated substrate.

-

Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[5]

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes the assessment of this compound's effect on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, PC-3)

-

Complete cell culture medium

-

This compound serial dilutions

-

BrdU labeling reagent

-

FixDenat solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for 72-96 hours.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the culture medium and fix the cells with FixDenat solution.

-

Add anti-BrdU-POD antibody to each well and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the colorimetric reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for the desired time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]

Immunofluorescence for Spindle Defects

This protocol describes the visualization of mitotic spindle abnormalities induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with this compound or DMSO.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against α-tubulin to stain the microtubules of the spindle.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize and capture images of the mitotic spindles using a fluorescence microscope to assess for abnormalities such as monopolar or multipolar spindles.[10]

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Its selectivity for Aurora A over Aurora B makes it a valuable tool for dissecting the specific roles of Aurora A in mitosis and a promising candidate for targeted cancer therapy. While clinical development has seen challenges, the insights gained from this compound continue to inform the development of next-generation Aurora kinase inhibitors.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. ascopubs.org [ascopubs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MLN8054: A Technical Guide to its Apoptosis-Inducing Activity in Tumor Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of MLN8054, a selective Aurora A kinase inhibitor, in inducing apoptosis in various tumor models. This document provides a comprehensive overview of its preclinical efficacy, detailing the quantitative impact on cancer cell lines and in vivo tumor growth. Furthermore, it outlines the key experimental protocols utilized to elucidate its mechanism of action, offering a valuable resource for researchers in the field of oncology and drug discovery.

Core Mechanism of Action: Inhibition of Aurora A Kinase

This compound is a small molecule inhibitor that selectively targets Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase is frequently overexpressed in a variety of human cancers and plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3] By inhibiting Aurora A, this compound disrupts these critical mitotic processes, leading to mitotic catastrophe and subsequent programmed cell death, or apoptosis, in cancer cells.[4] This targeted approach makes this compound a promising candidate for cancer therapy.

Quantitative Analysis of Preclinical Efficacy

The anti-tumor activity of this compound has been extensively evaluated in a range of preclinical models, demonstrating significant efficacy in both in vitro and in vivo settings.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.11 - 0.25 |

| PC-3 | Prostate Carcinoma | 1.43 |

| Androgen-Insensitive Prostate Cancer Cells | Prostate Cancer | Not Specified |

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines. Data compiled from multiple sources.[1][5][6]

In Vitro Apoptosis Induction

Treatment with this compound leads to a significant increase in apoptosis in cancer cells. In HCT-116 cells, treatment with this compound at concentrations ranging from 0.25 to 4.0 µM resulted in 15% to 25% of the cells becoming Annexin V-positive, a marker for apoptosis.[7] This apoptotic response is further evidenced by the cleavage of PARP and caspase-3.[7]

In Vivo Tumor Growth Inhibition

Oral administration of this compound has been shown to dramatically inhibit the growth of human tumor xenografts in immunodeficient mice. The table below summarizes the tumor growth inhibition (TGI) observed in different xenograft models.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| HCT-116 Xenograft | 10 mg/kg, once daily for 21 days | 76 |

| HCT-116 Xenograft | 30 mg/kg, once daily for 21 days | 84 |

| HCT-116 Xenograft | 30 mg/kg, twice daily for 21 days | 81 |

| PC-3 Xenograft | 10 mg/kg, twice daily for 21 days | 73 |

| PC-3 Xenograft | 30 mg/kg, once daily for 21 days | 81 |

| PC-3 Xenograft | 30 mg/kg, twice daily for 21 days | 93 |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models.[5][7]

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of Aurora A kinase, which disrupts the normal progression of mitosis. This leads to a state of cellular stress and ultimately activates the apoptotic cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the apoptotic effects of this compound.

In Vivo Xenograft Tumor Model Workflow

A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model is depicted below.

Cell Viability and Proliferation Assays

-

Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions as recommended by the supplier.

-

Treatment: Cells are seeded in 96-well plates and treated with serially diluted this compound or DMSO as a vehicle control for 72-96 hours.

-

Analysis: Cell viability is assessed using assays such as the Cell Proliferation ELISA, BrdU (colorimetric) kit, which measures DNA synthesis as an indicator of cell proliferation.[2][3]

Apoptosis Detection

-

Annexin V Staining: Apoptosis is quantified by flow cytometry using Annexin V staining, which detects the externalization of phosphatidylserine (B164497) in apoptotic cells.[7]

-

Western Blotting for Cleaved Caspase-3 and PARP:

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4]

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with an appropriate HRP-conjugated secondary antibody.[4]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Tissue Preparation: Paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

-

Labeling: DNA strand breaks are labeled with fluorescein-dUTP using Terminal deoxynucleotidyl Transferase (TdT).

-

Detection: Labeled nuclei are visualized using fluorescence microscopy.

-

Cell Cycle Analysis

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8][9]

Conclusion

This compound effectively induces apoptosis in a variety of tumor models through the targeted inhibition of Aurora A kinase. Its potent anti-proliferative activity, demonstrated through both in vitro and in vivo studies, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Aurora kinase inhibitors, facilitating further research into their mechanisms of action and clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 5. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. assaygenie.com [assaygenie.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

The Aurora A Kinase Inhibitor MLN8054: A Potent Inducer of Cellular Senescence in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a crucial tumor suppression mechanism.[1] Unlike apoptosis, senescent cells remain metabolically active and can influence their microenvironment through the secretion of a complex mixture of signaling molecules known as the Senescence-Associated Secretory Phenotype (SASP).[2] The induction of senescence in cancer cells represents a promising therapeutic strategy. MLN8054, a small molecule inhibitor of Aurora A kinase, has been identified as a potent inducer of this phenotype in various tumor models.[3] This technical guide provides a comprehensive overview of the role of this compound in inducing cellular senescence, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action of this compound-Induced Senescence

This compound is a potent and selective, ATP-competitive, reversible inhibitor of Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] Inhibition of Aurora A kinase by this compound disrupts these processes, leading to mitotic defects and, ultimately, cell cycle arrest.[6][7] While at higher concentrations this compound can induce apoptosis, at concentrations that selectively inhibit Aurora A, it robustly triggers cellular senescence in human tumor cells both in vitro and in vivo.[8]

The induction of senescence by this compound is characterized by a series of morphological and biochemical changes. These include an enlarged and flattened cell morphology, increased vacuolization, and enhanced staining for senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells.[3][9]

Signaling Pathways Implicated in this compound-Induced Senescence

The primary signaling pathway implicated in this compound-induced senescence involves the tumor suppressor proteins p53, its downstream target p21, and the retinoblastoma protein (Rb).[8]

-

p53 and p21 Upregulation: Treatment with this compound leads to the stabilization and/or upregulation of both p53 and p21 proteins.[8] Aurora A kinase has been shown to phosphorylate p53, thereby negatively regulating its DNA binding and transactivation activity.[9] By inhibiting Aurora A, this compound likely prevents this inhibitory phosphorylation, leading to p53 activation and subsequent transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.[9][10] p21, in turn, plays a critical role in enforcing cell cycle arrest.[11]

-

Hypophosphorylation of Rb: this compound treatment results in the hypophosphorylation of the retinoblastoma protein (Rb).[8] Hypophosphorylated Rb is the active form of the protein, which binds to and sequesters E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and cell cycle progression.[12]

The interplay of these proteins creates a robust cell cycle arrest characteristic of senescence.

References

- 1. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]

- 2. Senescent cells inhibit muscle differentiation via the SASP-lipid 15d-PGJ2 mediated modification and control of HRas [elifesciences.org]

- 3. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular senescence in cancer: from mechanisms to detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Understanding the Selectivity of MLN8054 for Aurora A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular selectivity of MLN8054, a potent and selective small-molecule inhibitor of Aurora A kinase. The document details the quantitative measures of its inhibitory activity, outlines the experimental protocols for assessing its selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation: this compound Kinase Inhibitory Activity

The selectivity of this compound is demonstrated through its differential potency against Aurora A and other kinases. The following tables summarize the key quantitative data from biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Aurora A) |

| Aurora A | 4[1][2] | 7[3][4] | 1 |

| Aurora B | >160 | - | >40[1][2][5] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Cellular Inhibitory Activity of this compound in HCT-116 Cells

| Cellular Target | IC50 (µM) | Selectivity (fold vs. Aurora A) |

| Aurora A (pT288) | ~0.06 | 1 |

| Aurora B (pHH3) | >9 | ~150[3][4] |

pT288: Phosphorylation of Aurora A at Threonine 288 (a marker of auto-activation). pHH3: Phosphorylation of Histone H3 at Serine 10 (a marker of Aurora B activity).

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of Aurora A kinase.[1][3][4] Aurora A is a key regulator of mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[6] By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5]

Experimental Workflow for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. A multi-tiered approach is typically employed, starting with broad biochemical screening and progressing to more physiologically relevant cell-based assays.

Experimental Protocols

Biochemical Aurora A Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescence-based assay to determine the IC50 value of this compound against recombinant Aurora A kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with 1% DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or vehicle (1% DMSO in kinase assay buffer) to the appropriate wells.

-

Enzyme Addition: Add 2 µL of diluted Aurora A kinase to each well.

-

Reaction Initiation: Add 2 µL of a mixture of Kemptide and ATP (at a final concentration around the Km for ATP) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for Aurora A Inhibition (Phospho-Aurora A T288)

This protocol uses an ELISA-based method to measure the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A T288) in cells treated with this compound.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

PathScan® Phospho-Aurora A (Thr288) Sandwich ELISA Kit (Cell Signaling Technology)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Remove the culture medium and wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Transfer the lysates to microfuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

ELISA:

-

Add 100 µL of the cell lysates to the wells of the ELISA plate coated with an Aurora A capture antibody.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of the detection antibody (anti-phospho-Aurora A T288) to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times.

-

Add 100 µL of HRP-linked secondary antibody and incubate for 30 minutes at 37°C.

-

Wash the wells five times.

-

Add 100 µL of TMB substrate and incubate for 10-30 minutes at 37°C in the dark.

-

Add 100 µL of stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the p-Aurora A T288 signal to the total protein concentration for each sample. Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assay for Aurora B Selectivity (Phospho-Histone H3 S10)

This protocol uses flow cytometry to assess the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 S10), a direct substrate of Aurora B, to determine the selectivity of this compound.

Materials:

-

HCT-116 cells

-

Complete cell culture medium

-

This compound

-

Nocodazole (B1683961) (to enrich for mitotic cells)

-

70% ethanol (B145695) (for fixation)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

Propidium Iodide (PI) solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HCT-116 cells and treat with a serial dilution of this compound for 24 hours. In the final 4-6 hours, add nocodazole (e.g., 100 ng/mL) to all wells to arrest cells in mitosis.

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS and, while vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise.

-

Incubate at -20°C for at least 2 hours.

-

-

Permeabilization and Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cells in 1 mL of permeabilization buffer and incubate on ice for 15 minutes.

-

Centrifuge and resuspend the pellet in 100 µL of blocking buffer (PBS with 1% BSA) containing the anti-p-Histone H3 (Ser10) antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the cells with blocking buffer.

-

Resuspend the pellet in 100 µL of blocking buffer containing the Alexa Fluor 488-conjugated secondary antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

DNA Staining:

-

Wash the cells with PBS.

-

Resuspend the pellet in 200 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Data Acquisition: Analyze the cells on a flow cytometer, acquiring signals for PI (DNA content) and Alexa Fluor 488 (p-Histone H3).

-

Data Analysis: Gate on the mitotic (4N DNA content) population and quantify the mean fluorescence intensity of the p-Histone H3 signal at different this compound concentrations to determine the IC50 for Aurora B inhibition. Compare this value to the IC50 for Aurora A inhibition to determine cellular selectivity.

References

Preclinical Profile of MLN8054: A Selective Aurora A Kinase Inhibitor in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MLN8054 is an orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A kinase is frequently overexpressed in a variety of human cancers, making it an attractive target for therapeutic intervention.[2][3] Preclinical investigations have revealed the potential of this compound as an antitumor agent, demonstrating its ability to disrupt mitotic processes and inhibit the growth of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of Aurora A kinase, inhibiting its catalytic activity.[3][4] This inhibition disrupts the normal function of Aurora A in mitosis, which includes centrosome maturation and separation, as well as the formation and function of the mitotic spindle.[2][5] The downstream effects of Aurora A inhibition by this compound include:

-

G2/M Phase Arrest: Treated cells accumulate in the G2 and M phases of the cell cycle.[5]

-

Spindle Defects: The formation of abnormal mitotic spindles is a characteristic outcome.[2][5]

-

Chromosome Misalignment and Segregation Errors: Inhibition of Aurora A leads to improper chromosome alignment at the metaphase plate and subsequent segregation defects.[2]

-

Apoptosis and Senescence: Ultimately, the mitotic disruptions trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence.[5][6]

The selectivity of this compound for Aurora A over Aurora B is a key feature, with studies showing it to be over 40-fold more selective for Aurora A.[4][7] This selectivity is significant as the inhibition of Aurora B is associated with a different set of mitotic phenotypes and toxicities.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Aurora A kinase and a general workflow for the preclinical evaluation of this compound.

Caption: Aurora A Kinase signaling pathway and its inhibition by this compound.

Caption: General workflow for preclinical evaluation of this compound.

In Vitro Studies

Cell Line Sensitivity

This compound has demonstrated potent anti-proliferative activity across a range of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from BrdU cell proliferation assays are summarized below.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HCT-116 | Colon | 0.11 ± 0.02 |

| SW480 | Colon | 0.28 ± 0.05 |

| DLD-1 | Colon | 0.35 ± 0.06 |

| PC-3 | Prostate | 1.43 ± 0.21 |

| Calu-6 | Lung | 0.39 ± 0.08 |

| H460 | Lung | 0.48 ± 0.09 |

| SKOV-3 | Ovarian | 0.55 ± 0.11 |

| MCF-7 | Breast | 0.64 ± 0.13 |

| MDA-MB-231 | Breast | 1.25 ± 0.19 |

Data compiled from multiple preclinical studies.[5]

In Vivo Studies

Xenograft Models

The antitumor efficacy of this compound has been evaluated in vivo using human tumor xenograft models in immunocompromised mice.[5] Oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition in various solid tumor models.[2][5]

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| HCT-116 (Colon) | 30 mg/kg, QD, 21 days | 84% |

| HCT-116 (Colon) | 30 mg/kg, BID, 21 days | 96% |

| PC-3 (Prostate) | 30 mg/kg, BID, 21 days | Comparable to HCT-116 |

QD: once daily; BID: twice daily.[5][8]

Notably, sustained tumor growth inhibition was observed even after the cessation of this compound treatment.[5]

Pharmacodynamic Studies

Pharmacodynamic (PD) markers were assessed in tumor tissues to confirm the mechanism of action of this compound in vivo.[5][8]

-

Inhibition of Aurora A Activity: A decrease in the phosphorylation of Aurora A at Threonine 288 (pT288), a marker of its active state, was observed in tumor tissues as early as 30 minutes after this compound administration.[5]

-

Mitotic Arrest: An increase in the mitotic index, measured by the phosphorylation of Histone H3 (pHisH3), was observed, consistent with the G2/M arrest seen in vitro.[5][8]

These PD effects were dose-dependent and correlated with the antitumor efficacy of this compound.[8]

Experimental Protocols

Recombinant Kinase Assays

-

Objective: To determine the in vitro inhibitory activity of this compound against purified Aurora A and Aurora B kinases.

-

Methodology:

-

Recombinant Aurora A and Aurora B proteins were expressed and purified.[4]

-

Kinase reactions were performed in a buffer containing HEPES, MgCl2, DTT, and a biotinylated peptide substrate.[4]

-

[γ-33P]ATP was used as the phosphate (B84403) donor.[4]

-

Varying concentrations of this compound were added to the reaction mixtures.

-

The incorporation of 33P into the peptide substrate was measured using a scintillation counter.

-

IC50 values were calculated from the dose-response curves.

-

Cell Proliferation Assay (BrdU)

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.[5]

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for 72-96 hours.[4]

-

BrdU (5-bromo-2'-deoxyuridine) was added to the wells for the final 2-4 hours of incubation to be incorporated into the DNA of proliferating cells.

-

Cells were fixed, and the DNA was denatured.

-

A peroxidase-conjugated anti-BrdU antibody was added to detect the incorporated BrdU.

-

The peroxidase substrate was added, and the colorimetric change was measured using a microplate reader.

-

IC50 values were determined from the resulting dose-response curves.[5]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cells were treated with this compound for a specified period (e.g., 24 hours).

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified.

-

Human Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.[5]

-

Methodology:

-

Human tumor cells (e.g., HCT-116, PC-3) were implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[4][5]

-

When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally at various doses and schedules (e.g., once or twice daily for 21 days).[5][8]

-

Tumor volume was measured regularly using calipers.

-

Body weight was monitored as an indicator of toxicity.[5]

-

At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry).

-

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8]

-

Immunohistochemistry (IHC) for Pharmacodynamic Markers

-

Objective: To assess the in vivo target engagement and downstream effects of this compound in tumor tissue.[8]

-

Methodology:

-

Tumors from xenograft studies were harvested at various time points after this compound administration.[5]

-

Tumors were fixed in formalin and embedded in paraffin.

-

Tissue sections were prepared and stained with specific antibodies against pharmacodynamic markers, such as phosphorylated Aurora A (pT288) and phosphorylated Histone H3 (pHisH3).[8]

-

The staining intensity and the percentage of positive cells were quantified using microscopy and image analysis software.

-

Conclusion

Preclinical studies have established this compound as a potent and selective inhibitor of Aurora A kinase with significant antitumor activity in a range of solid tumor models. Its mechanism of action, characterized by the induction of mitotic defects leading to cell cycle arrest and apoptosis, is well-defined. The in vivo efficacy, coupled with favorable pharmacodynamic responses, provided a strong rationale for its clinical development. This technical guide summarizes the key preclinical findings and methodologies that have been instrumental in characterizing the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. pnas.org [pnas.org]

- 6. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for MLN8054 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction